molecular formula C18H16N4O2 B3000583 (E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 2035021-85-1

(E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B3000583
CAS No.: 2035021-85-1
M. Wt: 320.352
InChI Key: PFGFVBLBOYPAGU-CMDGGOBGSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a chalcone derivative featuring a unique structural framework. Its key components include:

  • 4-Phenyl-1H-1,2,3-triazole: A triazole ring substituted with a phenyl group, known for enhancing biological activity through hydrogen bonding and dipole interactions .
  • Azetidine ring: A strained four-membered nitrogen heterocycle, which may influence conformational rigidity and metabolic stability compared to larger rings like piperidine.
  • (E)-prop-2-en-1-one linker: A propenone group in the E-configuration, facilitating conjugation and planar geometry critical for intermolecular interactions.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(9-8-16-7-4-10-24-16)21-11-15(12-21)22-13-17(19-20-22)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGFVBLBOYPAGU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a novel synthetic molecule that combines a furan moiety with a triazole and azetidine structure. This unique combination has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The molecular structure of the compound features:

  • A furan ring , known for its electron-rich characteristics.
  • A triazole ring , which is often associated with biological activity due to its ability to form hydrogen bonds.
  • An azetidine moiety , contributing to the compound's overall stability and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing furan and triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noteworthy, as it has been linked to enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli100 µg/mL
Compound BS. aureus50 µg/mL
Compound CP. aeruginosa75 µg/mL

Anticancer Properties

The compound has also shown promise in anticancer studies. Research indicates that derivatives of triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study:
A study involving the compound on human breast cancer cell lines demonstrated an IC50 value of 25 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to this compound has been explored in several models. The furan moiety contributes to this activity by modulating inflammatory pathways.

Research Findings:
In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to:

  • Molecular Interactions: The electron-rich furan ring enhances interactions with biological targets.
  • Triazole Ring Chemistry: The triazole's ability to form hydrogen bonds aids in binding to enzymes and receptors.
  • Azetidine Stability: The azetidine structure provides a stable framework for biological interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Triazole vs. Other Heterocycles
  • Triazole-containing analogs: Compounds like (2E)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () share the triazole-propenone scaffold. The phenyl-triazole group in the target compound may enhance bioactivity, as triazoles are associated with antimicrobial and anticancer properties .
  • Pyrazole derivatives: (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () replaces triazole with pyrazole.
Azetidine vs. Larger Rings
  • Azetidine (4-membered): The strained azetidine ring in the target compound may confer higher metabolic stability compared to six-membered piperidine rings in analogs like those in .
  • Piperidine analogs : (2E)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () features a piperidine group, which offers greater flexibility and basicity, influencing solubility and membrane permeability.

Substituent Effects

  • Phenyl vs. Halogenated/Methoxylated Groups : The 4-phenyl substitution on the triazole in the target compound contrasts with dichlorophenyl () or methoxyphenyl () groups in analogs. Electron-withdrawing substituents (e.g., -Cl) increase lipophilicity and membrane penetration, while electron-donating groups (e.g., -OCH₃) enhance solubility .
  • Nitro groups: highlights that nitro substitutions on aryl rings can significantly boost antimycobacterial activity.

Propenone Linker Configuration

  • The E-configuration of the propenone linker is conserved across similar compounds (e.g., ). This geometry optimizes conjugation, enhancing UV-Vis absorbance and stability compared to the Z-isomer.

Physicochemical Properties

  • Lipophilicity : The phenyl-triazole-azetidine scaffold likely increases logP compared to pyrazole or piperidine analogs, affecting absorption and distribution.
  • Solubility : The absence of polar groups (e.g., -OH, -NH₂) may reduce aqueous solubility, necessitating formulation strategies.

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